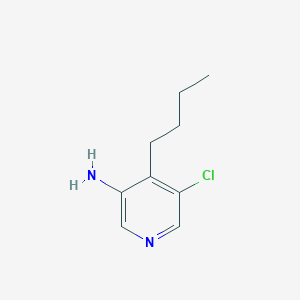

4-Butyl-5-chloropyridin-3-amine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The pyridine ring, an aromatic heterocycle containing one nitrogen atom, is a fundamental building block in modern chemistry. Its unique properties, including basicity, polarity, and the ability to form hydrogen bonds, make it a privileged structure in various scientific domains. nih.gov

Broad Utility of Pyridine and its Derivatives

Pyridine and its derivatives are ubiquitous, with applications spanning pharmaceuticals, agrochemicals, and materials science. nih.govrsc.org The pyridine scaffold is a core component in over 7,000 existing drug molecules and is found in numerous FDA-approved therapeutics. rsc.orgresearchgate.netrsc.org Its presence can enhance the solubility and bioavailability of less soluble compounds. researchgate.net Naturally occurring molecules like certain vitamins (niacin, pyridoxine) and alkaloids contain the pyridine ring. nih.govrsc.org In addition to medicinal applications, pyridine derivatives are crucial in the synthesis of dyes for the textile industry and as key reagents and solvents in organic synthesis. rsc.orgresearchgate.netijnrd.org The adaptability of the pyridine structure allows for extensive functionalization, making it a cornerstone for developing new chemical entities. nih.govresearchgate.net

Foundational Importance of Aminopyridines and Halogenated Pyridines

Aminopyridines and halogenated pyridines are two critical subclasses of pyridine derivatives that serve as foundational materials for more complex molecular architectures. The amino group in aminopyridines is a key functional handle, allowing for a variety of chemical transformations to build larger molecules. mdpi.comresearchgate.net These compounds are precursors for a wide range of heterocyclic compounds with diverse pharmacological activities. researchgate.net

Halogenated pyridines are equally important as versatile building blocks in organic synthesis. nih.govresearchgate.net The carbon-halogen bond provides a reactive site for cross-coupling reactions, enabling the introduction of various substituents with high regiocontrol. nih.govresearchgate.net However, the electronic nature of the pyridine ring can make direct halogenation challenging, often requiring specialized methods. nih.gov The strategic placement of halogen atoms is crucial for creating intermediates used in the synthesis of pharmaceuticals and agrochemicals. nih.govresearchgate.net The reactivity of halogenated pyridines, particularly chloro- and bromo-pyridines, is fundamental to constructing complex, orthogonally functionalized pyridine derivatives. nih.govmdpi.com

Contextual Positioning of 4-Butyl-5-chloropyridin-3-amine in Current Research Landscape

Within the vast family of pyridine derivatives, this compound emerges as a specific, substituted molecule with potential applications as a chemical intermediate.

Structural Classification within the Chloropyridin-3-amine Family

This compound is a disubstituted derivative of the parent compound, 3-aminopyridine (B143674). Its structure is characterized by a pyridine ring with three substituents: an amino group (-NH₂) at position 3, a chlorine atom (-Cl) at position 5, and a butyl group (-C₄H₉) at position 4. It belongs to the chloropyridin-3-amine family, which are compounds containing both a chlorine atom and an amino group on the pyridine ring. The relative positions of these functional groups significantly influence the molecule's chemical properties and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1863286-14-9 |

| Molecular Formula | C₉H₁₃ClN₂ |

| Molecular Weight | 184.67 g/mol |

| Class | Substituted Pyridin-3-amine |

Data sourced from available chemical supplier information. bldpharm.com

Overview of Foundational Research on Pyridin-3-amine Derivatives

Research into pyridin-3-amine derivatives has largely focused on their utility as scaffolds for creating multi-targeted protein kinase inhibitors, particularly in the context of cancer treatment. nih.gov For instance, novel series of pyridin-3-amine derivatives have been designed and synthesized to target fibroblast growth factor receptors (FGFR) and other kinases related to non-small cell lung cancer. nih.gov The synthesis of such derivatives often involves multi-step sequences, starting from simpler substituted pyridines. nih.gov The development of efficient synthetic methods, including one-step convergent approaches, is an active area of research to generate highly substituted pyridines from amides and other precursors. organic-chemistry.org The functionalization of the pyridine ring, such as the introduction of amino and chloro groups, is a key step in these synthetic pathways. nih.govmdpi.com The strategic synthesis of complex pyridine derivatives is essential for exploring their potential in medicinal chemistry and materials science. bcrcp.ac.in

Structure

3D Structure

Properties

Molecular Formula |

C9H13ClN2 |

|---|---|

Molecular Weight |

184.66 g/mol |

IUPAC Name |

4-butyl-5-chloropyridin-3-amine |

InChI |

InChI=1S/C9H13ClN2/c1-2-3-4-7-8(10)5-12-6-9(7)11/h5-6H,2-4,11H2,1H3 |

InChI Key |

MQMJICTUVPEDNP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C=NC=C1N)Cl |

Origin of Product |

United States |

Reactivity Profiles and Transformational Pathways of 4 Butyl 5 Chloropyridin 3 Amine Derivatives

Chemical Transformations of the Amine Functionality

The primary amine group in 4-Butyl-5-chloropyridin-3-amine is a key site for a variety of chemical modifications, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the amino group in this compound allows it to readily react with acylating and sulfonylating agents. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, is expected to yield the corresponding N-acylated derivatives. For instance, treatment with acetyl chloride would produce N-(4-butyl-5-chloropyridin-3-yl)acetamide. This transformation introduces an amide functionality, which can alter the compound's solubility and potential for hydrogen bonding.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in a basic medium would lead to the formation of the corresponding sulfonamide, N-(4-butyl-5-chloropyridin-3-yl)benzenesulfonamide. Sulfonamides are a well-established pharmacophore in medicinal chemistry, and this transformation opens avenues for the synthesis of potentially bioactive molecules. acs.org

| Reagent | Product | Functional Group Introduced |

|---|---|---|

| Acetyl chloride | N-(4-butyl-5-chloropyridin-3-yl)acetamide | Amide |

| Benzenesulfonyl chloride | N-(4-butyl-5-chloropyridin-3-yl)benzenesulfonamide | Sulfonamide |

Condensation Reactions Leading to Imine and Schiff Base Derivatives

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. ekb.egnih.gov This reaction typically proceeds under acidic or basic catalysis and involves the elimination of a water molecule.

The formation of these C=N double bonds extends the conjugation of the aromatic system and provides a versatile handle for further chemical transformations. For example, condensation with benzaldehyde would yield (E)-N-(benzylidene)-4-butyl-5-chloropyridin-3-amine. The stability of the resulting Schiff base can be influenced by the nature of the substituents on the aldehyde or ketone. These derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and have been explored for their biological activities in other molecular frameworks. nih.govresearchgate.net

| Carbonyl Compound | Resulting Schiff Base |

|---|---|

| Benzaldehyde | (E)-N-(benzylidene)-4-butyl-5-chloropyridin-3-amine |

| Acetone | N-(propan-2-ylidene)-4-butyl-5-chloropyridin-3-amine |

Formation of N-Heterocyclic Ring Systems (e.g., triazole, pyrazole (B372694), imidazole)

The amine functionality of this compound is a key precursor for the construction of fused heterocyclic ring systems, which are of significant interest in medicinal chemistry.

Imidazopyridines: The synthesis of imidazo[4,5-b]pyridines can be achieved through the reaction of 2-chloro-3-aminopyridine derivatives with various reagents. A facile synthesis involves a palladium-catalyzed amide coupling reaction. nih.gov In a related synthesis, n-butyl-6-methoxy-3-nitropyridin-2-amine was reacted with 2,6-difluorobenzaldehyde and reduced with sodium dithionite to yield the corresponding imidazo[4,5-b]pyridine derivative. researchgate.net This suggests that this compound could be a suitable precursor for analogous imidazopyridine structures.

Pyrazolopyridines: Pyrazolo[3,4-b]pyridines can be synthesized from 3-aminopyridine (B143674) derivatives. One common method involves the condensation of a 3-aminopyridine with a 1,3-dicarbonyl compound. cdnsciencepub.com Alternatively, cyclization of 5-aminopyrazole derivatives with suitable reagents can also yield the pyrazolo[3,4-b]pyridine core. mdpi.com

Triazolopyridines: The formation of a triazole ring fused to the pyridine core, resulting in a triazolo[4,5-b]pyridine system, can be accomplished through diazotization of the amino group followed by intramolecular cyclization or by reacting with a suitable three-atom component. One established method involves the cyclization of appropriate precursors under thermal or catalytic conditions. smolecule.com

| Target Heterocycle | General Synthetic Strategy |

|---|---|

| Imidazo[4,5-b]pyridine | Reaction with an aldehyde followed by reductive cyclization. |

| Pyrazolo[3,4-b]pyridine | Condensation with a 1,3-dicarbonyl compound. |

| Triazolo[4,5-b]pyridine | Diazotization followed by cyclization. |

Deaminative Reactions for Further Derivatization

The amino group of this compound can be replaced with a variety of other functional groups through deaminative reactions. The Sandmeyer reaction is a classic example of such a transformation, which proceeds via a diazonium salt intermediate. google.com

Upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), the amino group is converted into a diazonium group (-N₂⁺). This diazonium salt is typically unstable and can be readily displaced by a range of nucleophiles in the presence of a copper(I) catalyst. For instance, treatment with cuprous chloride would yield 3,5-dichloro-4-butylpyridine, while cuprous bromide would afford 3-bromo-5-chloro-4-butylpyridine. This methodology provides a powerful tool for introducing halogens and other functionalities at the 3-position of the pyridine ring. A deaminative chlorination protocol that avoids the use of diazonium salts has also been developed, utilizing a pyrylium reagent and a chloride source. nih.gov

Reactions Involving the Chloro Substituent

The chloro group at the 5-position of the pyridine ring is susceptible to nucleophilic attack, providing another avenue for the derivatization of this compound.

Nucleophilic Displacement Reactions

The electron-withdrawing nature of the pyridine ring nitrogen atom activates the chloro substituent towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloride ion by a variety of nucleophiles.

The reactivity of the chloro group can be influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the chloride to form the corresponding ethers, thioethers, and substituted amines, respectively. For example, reaction with sodium methoxide would be expected to yield 4-butyl-5-methoxypyridin-3-amine. Similarly, reaction with a primary or secondary amine could lead to the formation of a diamino-substituted pyridine derivative. These reactions significantly expand the range of accessible derivatives from the this compound core. In some cases, palladium-catalyzed coupling reactions can also be employed for the formation of C-N, C-O, and C-S bonds at this position. nih.gov

| Nucleophile | Product | Bond Formed |

|---|---|---|

| Sodium methoxide | 4-butyl-5-methoxypyridin-3-amine | C-O |

| Sodium thiophenoxide | 4-butyl-5-(phenylthio)pyridin-3-amine | C-S |

| Aniline | N5-phenyl-4-butylpyridine-3,5-diamine | C-N |

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-Heteroatom Bond Formation

The chlorine atom at the C5 position of this compound serves as a key handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry for building molecular complexity. nih.govrsc.org

C-C Bond Formation: The Suzuki-Miyaura coupling is a powerful method for forming aryl-aryl or aryl-alkyl bonds. wikipedia.org In this reaction, the chloropyridine derivative would react with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgresearchgate.net The reaction conditions, including the choice of ligand, base, and solvent, are crucial for achieving high yields, especially given the potential for steric hindrance from the adjacent butyl group and the electronic effects of the amino group. nih.gov For example, nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides has also been demonstrated, offering an alternative route for alkylation. nih.govwisc.edu

C-N Bond Formation: The Buchwald-Hartwig amination is the premier method for forging C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This palladium-catalyzed reaction would allow for the coupling of this compound with a wide array of primary and secondary amines, amides, or carbamates. rug.nlacsgcipr.org The choice of a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos, RuPhos) is critical to facilitate the catalytic cycle and overcome the challenges associated with the electron-rich and potentially coordinating nature of the 3-amino-5-chloropyridine core. wikipedia.orgrug.nl

C-Heteroatom Bond Formation: Analogous palladium- or copper-catalyzed methods can be employed to form C-S and C-O bonds. For instance, coupling with thiols (Thiolation) or alcohols/phenols (Etherification) can introduce new functionalities at the C5 position, further diversifying the molecular architecture.

The following table summarizes representative conditions for these cross-coupling reactions, based on analogous systems reported in the literature.

| Coupling Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura (C-C) | Arylboronic Acid | Pd(OAc)2 / PPh3 | K2CO3 or Cs2CO3 | Dioxane/H2O or Toluene (B28343) |

| Buchwald-Hartwig (C-N) | Primary/Secondary Amine | Pd2(dba)3 / XPhos or RuPhos | NaOt-Bu or K3PO4 | Toluene or Dioxane |

| Heck (C-C) | Alkene | Pd(OAc)2 / P(o-tol)3 | Et3N or K2CO3 | DMF or Acetonitrile (B52724) |

| C-S Coupling (Thiolation) | Thiol | Pd(dba)2 / Xantphos | K3PO4 | Dioxane |

Reactivity of the Butyl Side Chain

The n-butyl group at the C4 position, while generally stable, possesses reactive sites that can be targeted for further functionalization.

Functionalization via C-H Activation Principles

Direct functionalization of the butyl side chain can be achieved through C-H activation, a strategy that avoids pre-functionalization of the substrate. The most reactive C-H bonds on the butyl chain are those at the Cα position (the methylene (B1212753) group adjacent to the pyridine ring). These protons are analogous to benzylic protons, exhibiting increased acidity due to the electron-withdrawing nature of the pyridine ring. nih.gov

This enhanced acidity allows for deprotonation with a strong base (e.g., organolithium reagents like t-BuLi) to generate a nucleophilic carbanion. researchgate.net This intermediate can then react with various electrophiles to introduce new functional groups. researchgate.net Alternatively, transition metal-catalyzed C-H activation can directly couple the Cα position with other fragments. Palladium-catalyzed C-H functionalization of pyridine N-oxides, for example, has been shown to be highly effective for ortho-alkenylation and arylation, providing a precedent for activating the position adjacent to the ring nitrogen. researchgate.netnih.gov While direct C-H activation of the unactivated β, γ, or δ positions of the butyl chain is significantly more challenging, it could potentially be achieved with advanced catalytic systems involving directing groups.

Oxidation and Reduction Pathways

The butyl side chain is susceptible to oxidation, particularly at the Cα position, which is activated by the adjacent aromatic ring. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can potentially oxidize the side chain. Research on the oxidation of 4-methylpyridine to isonicotinic acid using vanadium-based catalysts demonstrates that the alkyl group in this position is readily oxidized. mdpi.com Under controlled conditions, it might be possible to achieve partial oxidation to the corresponding alcohol or ketone.

Reduction of the butyl side chain itself is generally not feasible under standard chemical conditions, as it is a saturated alkyl group. Catalytic hydrogenation would preferentially reduce the pyridine ring to a piperidine system, a transformation that falls outside the scope of side-chain reactivity.

Ring Transformations and Rearrangement Reactions

The 3-amino-5-chloropyridine core of the title compound can potentially undergo ring transformations and rearrangements, leading to the formation of different heterocyclic systems.

One relevant transformation is the rearrangement of aminohalopyridines. For instance, the reaction of 3-halo-4-aminopyridines with acyl chlorides has been shown to result in a rearrangement via an N-acylated intermediate, leading to a formal two-carbon insertion. nih.govacs.org Applying this logic, acylation of the 3-amino group in this compound could initiate a similar intramolecular nucleophilic aromatic substitution, where the acylated nitrogen or an adjacent atom attacks another position on the ring, displacing the chloride and leading to a rearranged bicyclic or modified monocyclic product.

Another potential pathway is the Boulton-Katritzky rearrangement. This reaction typically involves a three-atom side chain attached to a five-membered heterocycle. acs.org However, variations of this rearrangement have been applied to pyridine systems. acs.orgorganic-chemistry.org If the 3-amino group were converted into a suitable three-atom chain (e.g., an N-acylamino or similar group), it could potentially attack the N1 or C4 position of the pyridine ring, initiating a cascade that results in a new heterocyclic core, such as a nih.govacs.orgacs.orgtriazolo[1,5-a]pyridine. acs.orgrsc.org

Furthermore, ring transformations of pyridones or pyrimidinones into functionalized pyridines are well-documented. thieme-connect.comresearchgate.netnih.gov While this involves starting from a different ring system, it highlights the possibility of constructing the this compound scaffold through rearrangement of other heterocycles or, conversely, its potential to serve as a precursor to other ring systems under specific conditions.

Computational and Theoretical Investigations into the Molecular Architecture and Reaction Mechanisms

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful lens through which to examine the molecular intricacies of substituted pyridines. These methods allow for the prediction of molecular geometry, stability, and electronic properties, offering insights that are crucial for understanding reactivity and designing synthetic pathways.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule. For pyridine (B92270) derivatives, the geometry is influenced by the nature and position of its substituents. In the case of 4-Butyl-5-chloropyridin-3-amine, the pyridine ring is expected to be largely planar. The butyl group at the 4-position, the chlorine atom at the 5-position, and the amino group at the 3-position will induce subtle changes in bond lengths and angles compared to unsubstituted pyridine.

Analysis of Electronic Properties (e.g., HOMO-LUMO, Charge Distribution)

The electronic properties of a molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. nih.gov

For substituted pyridines, the distribution and energy of these frontier orbitals are heavily influenced by the electronic nature of the substituents. The amino group at the 3-position is a strong electron-donating group, which would be expected to raise the energy of the HOMO. Conversely, the chlorine atom at the 5-position is an electron-withdrawing group, which would lower the energy of the LUMO. The butyl group at the 4-position would have a comparatively smaller electron-donating effect.

Computational studies on various pyridine derivatives have shown that the introduction of different functional groups can significantly alter the HOMO-LUMO gap. nih.govrsc.org For instance, in a study of bridged pyridine derivatives, the introduction of an amino group was found to increase the HOMO energy level. nih.gov In another study on fluorinated and chlorinated pyridines, the impact of halogen substitution on the electronic structure was systematically investigated. rsc.org The interplay of these effects in this compound would likely result in a HOMO that is significantly localized on the amino group and the pyridine ring, while the LUMO would have contributions from the chloro-substituted carbon.

The charge distribution within the molecule, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions. In this compound, the nitrogen atom of the pyridine ring and the amino group would be expected to be regions of high electron density (nucleophilic sites), while the carbon atom attached to the chlorine and the hydrogen atoms of the amino group would be electron-deficient (electrophilic sites).

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Basis from Analogous Compounds |

| HOMO Energy | Relatively high | The presence of a strong electron-donating amino group raises the HOMO energy level. nih.gov |

| LUMO Energy | Relatively low | The electron-withdrawing chlorine atom lowers the LUMO energy level. rsc.org |

| HOMO-LUMO Gap | Moderate | The competing effects of the amino and chloro substituents would result in a moderate energy gap, influencing its reactivity. nih.gov |

| Charge Distribution | Polarized | The nitrogen of the pyridine ring and the amino group are electron-rich, while the carbon bonded to chlorine and the amino hydrogens are electron-poor. dergipark.org.tr |

Mechanistic Elucidation of Synthetic and Transformational Pathways

Computational chemistry plays a crucial role in understanding the step-by-step processes of chemical reactions, including the identification of transient intermediates and the calculation of energy barriers.

Reaction Pathway Mapping and Transition State Analysis

The synthesis of substituted pyridines can proceed through various routes, and computational studies can help to map the most energetically favorable pathways. advancechemjournal.combaranlab.orgslideshare.net For a molecule like this compound, a plausible synthetic route would involve the construction of the substituted pyridine ring or the functionalization of a pre-existing pyridine core.

Computational mapping of these reaction pathways involves calculating the energies of reactants, intermediates, transition states, and products. Transition state analysis is particularly important as it identifies the highest energy point along the reaction coordinate, which determines the reaction rate. Studies on the synthesis of highly substituted pyridines have utilized computational methods to understand the mechanism of C-H activation and subsequent cyclization steps. nih.gov For the introduction of the butyl, chloro, and amino groups onto a pyridine ring, each step would have a specific transition state and activation energy that could be modeled computationally.

Computational Catalysis Studies Relevant to Pyridine Functionalization

For the synthesis of this compound, catalytic methods could be employed for the introduction of the butyl group (e.g., via cross-coupling reactions) or the amino group. Computational catalysis studies on related systems have provided insights into the mechanism of C-H activation and functionalization of pyridines. beilstein-journals.orgprinceton.edu For instance, Rh(I)-catalyzed direct arylation of pyridines has been investigated, and similar principles could be applied to understand the alkylation of a chloro-aminopyridine precursor. nih.gov

Molecular Interactions and Supramolecular Assembly

The substituents on the pyridine ring of this compound provide sites for various non-covalent interactions, which can lead to the formation of ordered supramolecular structures.

The amino group is a potent hydrogen bond donor and acceptor. The nitrogen atom of the pyridine ring is a hydrogen bond acceptor. The chlorine atom can participate in halogen bonding, a directional non-covalent interaction where the halogen atom acts as an electrophilic species. nih.govacs.org The butyl group can engage in weaker van der Waals interactions.

The interplay of these interactions, particularly hydrogen and halogen bonding, can direct the self-assembly of molecules in the solid state. Studies on aminopyridines and their reactions with halogens have demonstrated the formation of complex networks supported by these weak interactions. acs.org Similarly, the combination of hydrogen and halogen bonds has been utilized in the supramolecular synthesis of predictable architectures. nih.gov It is therefore highly probable that this compound would form intricate supramolecular assemblies in the solid state, driven by a combination of N-H···N, N-H···Cl, and C-Cl···N interactions.

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are critical non-covalent interactions that dictate the structure and function of many chemical and biological systems. The this compound molecule possesses hydrogen bond donors (the amine group) and acceptors (the pyridine nitrogen). A computational analysis would typically investigate the formation of intermolecular hydrogen bonds, leading to the creation of complex networks, such as chains or sheets in a crystalline state. For instance, studies on related compounds like 4-amino-3,5-dichloropyridine (B195902) show that molecules can assemble through strong N—H⋯N hydrogen bonding to form supramolecular chains. pharmacophorejournal.com However, a specific analysis of the hydrogen bonding networks for this compound, including quantification of bond strengths and geometries, has not been found in the reviewed literature.

Exploration of Halogen Bonding Interactions

Halogen bonding is a directional, non-covalent interaction involving a halogen atom (in this case, chlorine) as an electrophilic region (the σ-hole) and a nucleophilic site. nih.govcymitquimica.com Given the presence of a chlorine atom on the pyridine ring, this compound has the potential to act as a halogen bond donor. These interactions are significant in crystal engineering and drug design for enhancing binding affinity and selectivity. cymitquimica.com A thorough exploration would involve computational modeling to identify potential halogen bond acceptors (such as the pyridine nitrogen or amine group of an adjacent molecule) and characterize the geometry and energy of these interactions. Despite the relevance of this interaction, no studies dedicated to the exploration of halogen bonding in this compound have been identified.

Structure-Activity Relationship (SAR) Derivation through Computational Approaches

Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry for optimizing lead compounds into potent and selective drugs. nih.gov These studies correlate specific structural features of a molecule with its biological activity. For a compound like this compound, which belongs to a class of molecules often investigated as kinase inhibitors, computational SAR approaches would be invaluable. researchgate.netgoogle.com However, dedicated SAR studies for this compound are not documented.

Molecular Docking Studies with Target Proteins (e.g., protein kinases, cholinesterases, TRPV1)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is used to understand binding mechanisms and to screen virtual libraries of compounds for potential drug candidates.

Protein Kinases: Pyridine and aminopyridine derivatives are common scaffolds for protein kinase inhibitors, which are a major class of cancer therapeutics. researchgate.netgoogle.com Docking studies would explore how this compound fits into the ATP-binding pocket of various kinases, identifying key interactions that contribute to affinity.

Cholinesterases: Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the treatment of Alzheimer's disease. Docking simulations could assess the potential of this compound to inhibit these enzymes.

TRPV1: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a target for pain and inflammation. Various pyridine-containing molecules have been studied as TRPV1 modulators.

Despite the relevance of these targets, no molecular docking studies specifically reporting the interaction of this compound with protein kinases, cholinesterases, or TRPV1 were found.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov A QSAR model for derivatives of this compound would allow for the prediction of the activity of new, unsynthesized analogs, thereby guiding the design of more effective compounds. The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity, from which molecular descriptors are calculated and correlated with activity. Currently, there are no published QSAR models involving this compound.

Strategic Utility in Advanced Organic Synthesis and Scaffold Construction

4-Butyl-5-chloropyridin-3-amine as a Versatile Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its functional groups. The 3-amino group serves as a potent nucleophile, enabling reactions such as acylation, alkylation, and, most importantly, participation in cyclization reactions to form fused five- or six-membered rings. The 5-chloro atom, being a halogen on an electron-deficient pyridine (B92270) ring, can be displaced via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions, offering a handle for further molecular diversification. The 4-butyl group enhances solubility in organic solvents and can influence the physicochemical properties of the final compounds. This combination of features allows chemists to employ this compound in a variety of synthetic strategies to access novel and complex molecular scaffolds.

The arrangement of the amino and chloro groups on the pyridine nucleus makes this compound a particularly effective precursor for the synthesis of a wide array of fused heterocyclic systems. By choosing appropriate reaction partners and conditions, chemists can selectively engage the functional groups to build additional rings onto the pyridine framework, leading to structures with significant chemical and biological diversity.

The synthesis of the pyrazolo[3,4-b]pyridine core, an isomer of purine (B94841), is a common objective in medicinal chemistry. A prevalent method for constructing this scaffold involves the condensation reaction between a 3-aminopyridine (B143674) derivative and a 1,3-dielectrophilic species, such as a β-diketone, a β-ketoester, or an α,β-unsaturated carbonyl compound. mdpi.comnih.gov

In this context, this compound can serve as the aminopyridine component. The reaction is typically initiated by the nucleophilic attack of the 3-amino group onto one of the electrophilic carbonyl carbons of the reaction partner, followed by an intramolecular cyclization and dehydration, ultimately forming the fused pyrazole (B372694) ring. The butyl and chloro substituents on the original pyridine ring are retained in the final product, yielding a specifically substituted pyrazolo[3,4-b]pyridine derivative. The reaction can be catalyzed by acids or metals to facilitate cyclization. mdpi.com

| Reactant A | Reactant B (Example) | Product | Reaction Type |

| This compound | Benzoylacetone | 4-Butyl-5-chloro-6-methyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine | Condensation/Cyclization |

Imidazo[1,2-a]pyridines : The synthesis of the imidazo[1,2-a]pyridine (B132010) skeleton, a privileged scaffold in drug discovery, classically proceeds via the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. bio-conferences.orgnih.gov Other modern methods also predominantly utilize 2-aminopyridine derivatives as the starting material. nih.govrsc.orgorganic-chemistry.org As this compound is a 3-aminopyridine, it is not a suitable precursor for the direct synthesis of the imidazo[1,2-a]pyridine ring system through these established and common synthetic routes.

Imidazo[4,5-b]pyridines : In contrast, the imidazo[4,5-b]pyridine system, another purine isostere, is typically synthesized from 2,3-diaminopyridine (B105623) precursors. nih.govresearchgate.netmdpi.commdpi.com While this compound is not a diamine itself, it can be envisioned as a viable intermediate for its preparation. A potential synthetic route would involve the introduction of a nitro group at the C2 position of the pyridine ring, followed by reduction to the corresponding amine. This would generate a 4-butyl-5-chloro-2,3-diaminopyridine intermediate. Subsequent condensation of this diamine with a one-carbon electrophile, such as an aldehyde or formic acid, would lead to the formation of the fused imidazole (B134444) ring, affording the desired 6-butyl-7-chloro-1H-imidazo[4,5-b]pyridine skeleton.

| Starting Material | Step 1 (Reagents) | Intermediate | Step 2 (Reagents) | Final Product |

| This compound | 1. Nitration (e.g., HNO₃/H₂SO₄) | 4-Butyl-5-chloro-2-nitropyridin-3-amine | Condensation with R-CHO (e.g., Benzaldehyde) followed by reductive cyclization (e.g., Na₂S₂O₄) | 2-Aryl-6-butyl-7-chloro-1H-imidazo[4,5-b]pyridine |

| 2. Reduction (e.g., Fe/HCl) | 4-Butyl-5-chloro-pyridine-2,3-diamine |

Naphthyridines, which consist of two fused pyridine rings, are important heterocyclic motifs found in numerous biologically active compounds. Synthetic strategies like the Skraup, Doebner-von Miller, or Friedländer annulation are commonly employed for their construction. The Friedländer synthesis, for instance, involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).

A variation of this approach can utilize this compound as the amino-component. Reaction with a β-ketoester, such as ethyl acetoacetate, under acidic or thermal conditions can lead to the formation of a 4-hydroxy-naphthyridine derivative. The reaction proceeds via initial condensation between the amino group and the ketone carbonyl, followed by intramolecular cyclization of the resulting enamine onto the pyridine ring and subsequent aromatization. This would produce a substituted 1,7-naphthyridine (B1217170) skeleton, a less common but medicinally relevant naphthyridine isomer.

| Reactant A | Reactant B (Example) | Product | Reaction Type |

| This compound | Ethyl acetoacetate | 5-Butyl-6-chloro-2-methyl-1,7-naphthyridin-4(1H)-one | Friedländer-type Annulation |

The isoxazolopyridine heterocyclic system is another scaffold with documented biological activities. The synthesis of isoxazolo[4,5-b]pyridines can be achieved from 3-nitropyridine (B142982) derivatives. nih.govresearchgate.net A reported method involves the reaction of a 2-chloro-3-nitropyridine (B167233) with a compound containing an active methylene (B1212753) group, such as ethyl acetoacetate, followed by an intramolecular nucleophilic substitution of the nitro group to form the isoxazole (B147169) ring. nih.gov

To utilize this compound for this purpose, a preliminary transformation of the amino group into a nitro group would be necessary. This could be accomplished via a Sandmeyer-type reaction, converting the 3-amino group to a diazonium salt, which is then displaced by a nitrite (B80452) ion. The resulting 4-butyl-5-chloro-3-nitropyridine could then react with a suitable carbanion (e.g., the enolate of ethyl acetoacetate). The subsequent base-mediated intramolecular cyclization, involving the attack of the newly formed side-chain enolate or isonitroso group onto the C2 position and displacement of the chlorine, would furnish the isoxazolo[4,5-b]pyridine (B12869654) core.

| Starting Material | Key Intermediate | Reactant C | Product | Synthetic Strategy |

| This compound | 4-Butyl-5-chloro-3-nitropyridine | Ethyl acetoacetate | Ethyl 6-butyl-5-chloro-isoxazolo[4,5-b]pyridine-3-carboxylate | Diazotization/Nitration followed by cyclization |

The synthesis of highly complex, polycyclic systems such as triazolo[4',5':4,5]furo[2,3-c]pyridines requires specialized, multi-step synthetic sequences. Recent literature has described the construction of this scaffold using a Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction to first build a furo[2,3-c]pyridine (B168854) skeleton. This key reaction involves the condensation of a 2-aminoazine, an aldehyde, and an isonitrile. The resulting furo[2,3-c]pyridine is then further functionalized and cyclized to form the triazole ring.

Given that the foundational GBB reaction for this specific scaffold requires a 2-aminopyridine derivative, this compound is not a direct or suitable starting material for this reported pathway. The construction of this particular triazolo-furo-pyridine system from this compound would necessitate a complex and non-linear synthetic route that has not been established in the chemical literature, likely involving the complete deconstruction and reconstruction of the pyridine core, which would be synthetically inefficient.

Building Block for Advanced Materials and Conjugated Polymers

The integration of heterocyclic aromatic rings into polymer backbones is a fundamental strategy for designing advanced materials with tailored electronic and photophysical properties. Conjugated polymers, which possess alternating single and double bonds, are particularly important for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPV). ambeed.comyoutube.com The inclusion of electron-deficient pyridine units is a proven method to modulate the polymer's electronic characteristics, often leading to materials with high electron affinity suitable for n-type semiconductors. rsc.org

This compound is a promising monomer for the synthesis of such functional polymers. The chloro- and amino- groups serve as reactive handles for polymerization through various metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which are workhorse methods in conjugated polymer synthesis. rsc.orgntu.edu.tw For instance, the chloro group can readily participate in coupling with a bis-boronic ester comonomer, while the amino group could be transformed into other functionalities (e.g., a bromide or triflate) to enable different polymerization pathways.

The substituents on the pyridine ring play crucial roles:

Chloro Group: A key reactive site for cross-coupling polymerization.

Amino Group: Influences the electronic properties of the monomer and can be a site for secondary modifications.

Butyl Group: Enhances the solubility of the resulting polymer in organic solvents. Poor solubility is a common challenge in polymer chemistry, and the inclusion of alkyl chains is a standard approach to improve processability without significantly altering the electronic backbone.

Table 1: Influence of Heterocyclic Monomers on Conjugated Polymer Properties

| Monomer Type | Key Structural Feature | Influence on Polymer Properties | Potential Application |

|---|---|---|---|

| Pyridine-flanked Diketopyrrolopyrrole (PyDPP) | Electron-deficient pyridine rings combined with a DPP core. rsc.org | Lowers LUMO energy level, enhances electron affinity, promotes electron injection. rsc.org | n-channel organic field-effect transistors (OFETs), all-acceptor (A-A) polymers. rsc.org |

| m-Pyridine Linkages | Creates bends in the polymer backbone, disrupting π-conjugation. rsc.org | Controls inter-chain interactions and solution aggregation properties. rsc.org | Materials with controlled morphology and photophysics. rsc.org |

| Carbazole-based Monomers | Electron-rich carbazole (B46965) unit. ntu.edu.tw | Good thermal stability, forms stable films via electropolymerization, suitable HOMO level for hole injection. ntu.edu.tw | Hole-transport layers in OLEDs. ntu.edu.tw |

| This compound (Proposed) | Electron-deficient pyridine with chloro-handle and solubilizing butyl group. | Could tune electronic properties, enable polymerization, and ensure good processability. | Electron-transport materials, functional organic semiconductors. |

Design and Development of Novel Chemical Scaffolds for Research

Scaffold-Hopping and Optimization Strategies in Pyridine Chemistry

Scaffold hopping is a powerful lead generation and optimization strategy in medicinal chemistry. It involves replacing the central core of a known active compound with a structurally distinct scaffold to discover novel chemotypes that retain or improve biological activity while offering superior physicochemical or pharmacokinetic properties. rsc.org The pyridine ring is considered a "privileged scaffold," as it is present in a multitude of FDA-approved drugs and natural products, making it a frequent target for scaffold-hopping endeavors. lifechemicals.com

This compound provides a well-defined and functionalized core for such strategies. Its trisubstituted pyridine ring can act as a bioisosteric replacement for other aromatic systems, such as a phenyl, pyrimidine, or purine ring, in a parent drug molecule. This substitution can lead to significant changes:

Introduction of a Hydrogen Bond Acceptor: The pyridine nitrogen introduces a hydrogen bond acceptor site, which can forge new, beneficial interactions with a biological target.

Vector for Further Diversification: The amino and chloro groups are handles for introducing new substituents, allowing for fine-tuning of the molecule's properties and exploration of the surrounding chemical space.

A scaffold-hopping approach was successfully used to discover a series of pyridine derivatives as potent inhibitors of cyclin-dependent kinase 2 (CDK2), demonstrating the utility of this strategy in pyridine chemistry. nih.gov

Table 2: Examples of Scaffold-Hopping Strategies Involving Pyridines

| Original Scaffold/Drug Class | Hopped Scaffold | Objective/Outcome | Reference |

|---|---|---|---|

| Purine Derivatives | Pyridine-annulated Purines | Design of novel apoptotic anticancer agents with improved activity and lower cytotoxicity. lifechemicals.comrsc.org | lifechemicals.comrsc.org |

| General Kinase Inhibitors | Substituted Pyridines | Discovery of novel and potent CDK2 inhibitors for antitumor applications. nih.gov | nih.gov |

| Pyrrolidines | Tetrahydropyridazines | Skeletal editing to expand drug-like chemical space with nitrogen-rich scaffolds. whiterose.ac.uk | whiterose.ac.uk |

Diversity-Oriented Synthesis for Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to efficiently create collections of structurally diverse small molecules to populate novel regions of chemical space. ambeed.com This approach is distinct from traditional target-oriented synthesis and is invaluable for discovering new biological probes and drug leads. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, are a powerful tool in DOS for the rapid construction of complex heterocyclic scaffolds. nih.govCurrent time information in Bangalore, IN.

The synthesis of highly substituted pyridines is often achieved through cascade MCRs. Current time information in Bangalore, IN. this compound, as a pre-functionalized building block, is ideally suited for incorporation into DOS workflows. Rather than being a product of a de novo MCR, its true value lies in its use as a platform for generating a library of derivatives. The amino group is a versatile reactive center for a host of follow-up reactions:

Acylation to form amides.

Sulfonylation to form sulfonamides.

Alkylation or arylation.

Participation in condensation reactions to build fused heterocyclic systems.

This "reagent-based" approach within a DOS framework allows for the systematic exploration of how different appendages on the aminopyridine core affect molecular properties and biological activity. researchgate.net By starting with a common, functionalized core like this compound, chemists can rapidly generate a library of related molecules, maximizing synthetic efficiency and the diversity of the final compound collection. ambeed.comresearchgate.net

Role in Catalyst Design and Ligand Development

Application as a Ligand in Metal Coordination Chemistry

Aminopyridines are a well-established class of ligands in coordination chemistry, capable of binding to a wide range of metal ions. wikipedia.org They typically coordinate to a metal center through one or both of their nitrogen atoms. This compound can function as a bidentate N,N'-donor ligand, where both the pyridine ring nitrogen and the exocyclic amino nitrogen bind to the metal, forming a stable five-membered chelate ring. This bidentate coordination is a common and robust binding mode for aminopyridine-type ligands.

Upon deprotonation, the resulting aminopyridinato anion is an even stronger donor and has been used to construct highly coordinated early transition metal complexes. youtube.com The specific substituents on the this compound ligand would influence the properties of the resulting metal complex:

Electronic Effects: The electron-withdrawing chloro group would modulate the electron density on the pyridine ring, affecting the ligand's donor strength and the redox properties of the metal center.

Steric and Solubility Effects: The butyl group provides steric bulk, which can be used to control the coordination number and geometry of the complex, as well as prevent catalyst deactivation pathways like dimerization. It also significantly enhances solubility in non-polar organic solvents, which is crucial for homogeneous catalysis.

Table 3: Coordination Modes of Aminopyridine-Type Ligands with Metal Ions

| Ligand Type | Coordination Mode | Metal Ion Examples | Resulting Complex Geometry (Examples) | Reference |

|---|---|---|---|---|

| Neutral 2-Aminopyridine | Monodentate (via pyridine N) or Bidentate (N,N') | Cu(II), Cd(II) | Square Pyramidal, Octahedral | researchgate.netwikipedia.org |

| Neutral 3-Aminopyridine | Monodentate (via pyridine N) | Cu(II) | Distorted Octahedral | wikipedia.org |

| Neutral 4-Aminopyridine (B3432731) | Bridging or Monodentate (via pyridine N) | Cu(II), Cd(II) | Polymeric Chains, Octahedral | wikipedia.org |

| Deprotonated Aminopyridinato | Bidentate Chelating/Bridging | Ti, Zr, Cr, Fe, Co | Octahedral, Propeller-like | youtube.comnih.gov |

Exploration in Organocatalysis and Metal-Catalyzed Organic Transformations

The structure of this compound makes it a molecule of interest for both organocatalysis and as a substrate in metal-catalyzed reactions.

Organocatalysis: The aminopyridine motif is famous in organocatalysis, with 4-(Dimethylamino)pyridine (DMAP) being a preeminent example of a nucleophilic catalyst. While this compound is a 3-aminopyridine, which is generally less basic and nucleophilic than the 4-amino isomer, it still has the potential to act as a nucleophilic or base catalyst. The electronic nature of the ring, modulated by the chloro- and butyl- groups, could be leveraged to tune its catalytic activity and selectivity in reactions like acylations and silylations.

Metal-Catalyzed Transformations: As a substrate, this compound is highly valuable for constructing more complex molecules. The carbon-chlorine bond on the pyridine ring is a prime site for a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis and allow for the precise formation of carbon-carbon and carbon-heteroatom bonds. The amino group can also play a role as a directing group, influencing the regioselectivity of subsequent reactions on the ring.

Table 4: Applicability in Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Bond Formed | Typical Catalyst | Significance for this compound |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-C (Aryl-Aryl) | Palladium complexes (e.g., Pd(PPh₃)₄) | Coupling at the C5-position (via the chloro group) with boronic acids to introduce new aryl or vinyl groups. |

| Sonogashira Coupling | C-C (Aryl-Alkyne) | Palladium/Copper co-catalysis | Introduction of terminal alkynes, which are versatile handles for further transformations like click chemistry or Glaser coupling. |

| Buchwald-Hartwig Amination | C-N (Aryl-Amine) | Palladium complexes with specialized phosphine (B1218219) ligands | Replacement of the chloro group with a different amine, enabling synthesis of complex diaminopyridine structures. |

| Stille Coupling | C-C (Aryl-Aryl/Vinyl) | Palladium complexes | Coupling with organostannanes, offering an alternative to Suzuki coupling for building the molecular backbone. |

Future Directions and Emerging Research Avenues for Substituted Pyridin-3-amines

While research specifically focused on this compound is limited, the broader class of substituted pyridin-3-amines continues to be an active area of investigation with several promising future directions. Extrapolating from these trends, potential research avenues for this specific compound can be envisioned.

One major area of focus is the development of novel kinase inhibitors. The pyridine core is a common feature in many approved and investigational kinase inhibitors, and the 3-amino-5-halopyridine motif, in particular, has been identified as a key pharmacophore. Future research could involve the synthesis of derivatives of this compound and the evaluation of their activity against various kinase targets implicated in cancer and inflammatory diseases.

Another emerging avenue is the exploration of substituted pyridin-3-amines as central nervous system (CNS) active agents. The pyridine scaffold is present in numerous neurotransmitters and drugs that act on the CNS. By modifying the substituents on the pyridine ring, it may be possible to develop novel compounds with selective activity on specific receptors or transporters, leading to new treatments for neurological and psychiatric disorders.

Furthermore, the unique electronic and photophysical properties of pyridine derivatives make them attractive candidates for applications in materials science. Research could be directed towards the synthesis of novel organic light-emitting diode (OLED) materials, sensors, or catalysts based on the this compound scaffold. The interplay of the electron-donating amino group, the electron-withdrawing chloro group, and the π-system of the pyridine ring could lead to materials with interesting and tunable properties.

The development of more efficient and sustainable synthetic methodologies for the preparation and functionalization of substituted pyridin-3-amines is also a key area of future research. This includes the use of flow chemistry, photoredox catalysis, and other green chemistry approaches to access these valuable building blocks with greater efficiency and reduced environmental impact.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-Butyl-5-chloropyridin-3-amine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, a chloro-substituted pyridine core can undergo alkylation with butyl groups under palladium catalysis (e.g., Suzuki coupling for aryl-alkyl bond formation) . Alternatively, direct chlorination at the 5-position of a pre-functionalized pyridine derivative may be achieved using POCl₃ or other chlorinating agents. Reaction optimization (temperature, solvent, catalyst loading) is critical to minimize byproducts like over-alkylation or dehalogenation .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., butyl chain integration at C4, chlorine at C5) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade compounds) and identifies polar impurities .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (C₉H₁₃ClN₂; theoretical ~192.07 g/mol) and fragmentation patterns .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates non-polar byproducts .

- Recrystallization : Use ethanol or dichloromethane/hexane mixtures to enhance crystalline purity .

- Storage : Store at 4°C in inert atmospheres to prevent decomposition or moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of chloro-pyridine derivatives under varying conditions?

- Methodological Answer : Discrepancies often arise from substituent electronic effects (e.g., electron-withdrawing chlorine vs. electron-donating alkyl groups). Computational studies (DFT) can model reaction pathways to predict regioselectivity . Experimentally, kinetic studies under controlled conditions (e.g., varying temperatures or solvents) clarify competing mechanisms (e.g., SNAr vs. radical pathways) .

Q. What computational tools predict the bioactivity of this compound?

- Methodological Answer :

- QSAR Modeling : Correlates structural descriptors (Cl position, alkyl chain length) with biological activity (e.g., enzyme inhibition) .

- Molecular Docking : Screens against target proteins (e.g., kinases) to identify binding modes and affinity .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, solubility) .

Q. How to design stability studies for this compound under varying pH and temperature?

- Methodological Answer :

- Accelerated Degradation Tests : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) over 1–4 weeks.

- Analytical Monitoring : Use HPLC-MS to track degradation products (e.g., dechlorination or oxidation) .

- Kinetic Modeling : Calculate activation energy (Eₐ) for decomposition using Arrhenius plots .

Q. What strategies address regioselectivity challenges during functionalization of the pyridine core?

- Methodological Answer :

- Directing Groups : Introduce temporary groups (e.g., boronates) to steer electrophilic substitution .

- Protection/Deprotection : Shield the amine group during chlorination/alkylation to prevent undesired side reactions .

- Microwave-Assisted Synthesis : Enhances reaction control and reduces side-product formation .

Q. How to analyze discrepancies in biological assay results across studies involving similar pyridin-3-amine analogs?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) and compound purity .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized protocols to normalize potency data .

- Structural-Activity Trends : Correlate substituent effects (e.g., butyl chain length, halogen type) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.